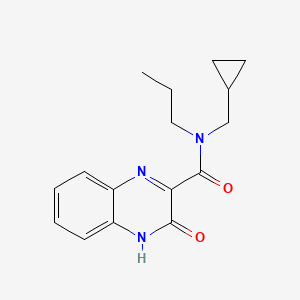
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with propylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the quinoxaline core, potentially reducing the pyrazine ring to a dihydroquinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Dihydroquinoxalines.
Substitution: Various N-substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its quinoxaline core.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Cancer Research: The compound can be investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound may be used in the development of new agrochemicals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
- N-(cyclopropylmethyl)-3-oxo-N-ethyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-butyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-phenyl-4H-quinoxaline-2-carboxamide
Comparison:
- N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide is unique due to its specific propyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, butyl, and phenyl analogs. The cyclopropylmethyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H19N3O2 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-9-19(10-11-7-8-11)16(21)14-15(20)18-13-6-4-3-5-12(13)17-14/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
Clave InChI |
SBTNLIDOZPDJLY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC1CC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


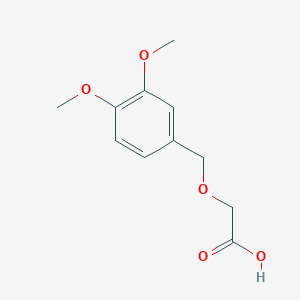

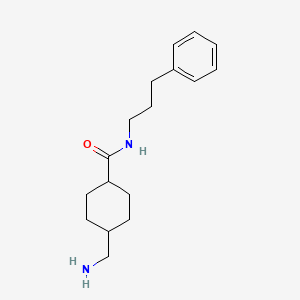
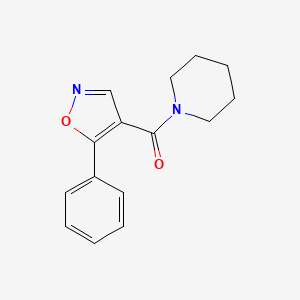
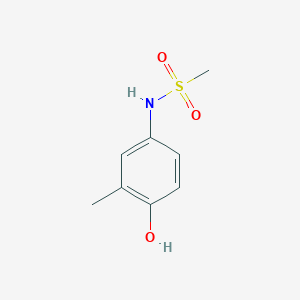
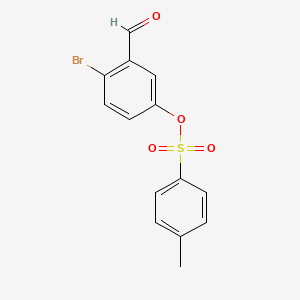

![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)

![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)

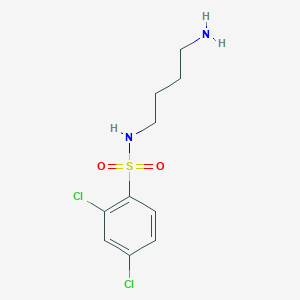
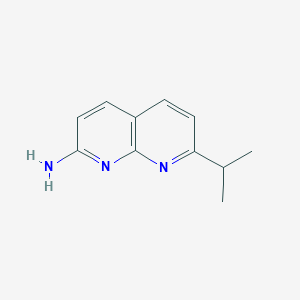
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
